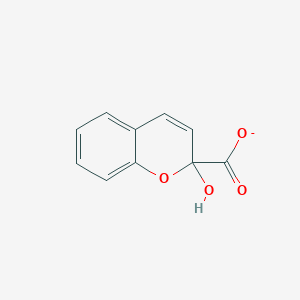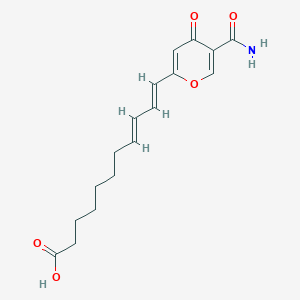
microsphaerone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
microsphaerone B is a natural product found in Microsphaeropsis and Aplysina aerophoba with data available.
Applications De Recherche Scientifique
Discovery and Chemical Structure
Microsphaerone B, along with Microsphaerone A, was first identified in 2002 from a fungus of the genus Microsphaeropsis, isolated from the Mediterranean sponge Aplysina aerophoba. These compounds are notable as the first gamma-pyrone derivatives identified from this fungal genus. Their structures were determined through comprehensive spectral analysis, including NMR and EIMS experiments. The discovery of Microsphaerone B highlighted the potential of marine organisms in bioprospecting for novel compounds (Wang et al., 2002).
Nanotechnology and Biosensor Applications
While direct studies on Microsphaerone B are limited, the field of nanotechnology, which is increasingly employed in molecular imaging and therapy, might provide avenues for its application. Techniques like MicroSPECT and microPET, often used in oncology, neurology, and cardiology for in vivo analysis, could potentially be adapted for compounds like Microsphaerone B. Advancements in radiochemistry, biotechnology, and micro-nanotechnology could enhance the understanding of such compounds' interactions at the molecular level (Lucignani, 2006).
Microbial Fuel Cells and Environmental Applications
Research in microbial fuel cells (MFCs), which is a rapidly evolving field, might offer indirect applications for Microsphaerone B. Although the direct connection is not established, the understanding of different scientific and engineering principles in MFCs, including microbiology and electrochemistry, could be relevant for exploring the environmental or bioenergy applications of Microsphaerone B and similar compounds (Logan et al., 2006).
Microbial Research and Biotechnological Implications
In the realm of microbial research, studies on various microorganisms, such as those belonging to the genus Tetrasphaera, have been conducted. These investigations focus on biological processes like polyphosphate accumulation in wastewater treatment systems. While this research does not directly involve Microsphaerone B, the methodologies and insights gained could be applicable in studying the biotechnological implications of Microsphaerone B, particularly in microbial interactions and environmental biotechnology (Nguyen et al., 2011).
Propriétés
Nom du produit |
microsphaerone B |
|---|---|
Formule moléculaire |
C17H21NO5 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(8E,10E)-11-(5-carbamoyl-4-oxopyran-2-yl)undeca-8,10-dienoic acid |
InChI |
InChI=1S/C17H21NO5/c18-17(22)14-12-23-13(11-15(14)19)9-7-5-3-1-2-4-6-8-10-16(20)21/h3,5,7,9,11-12H,1-2,4,6,8,10H2,(H2,18,22)(H,20,21)/b5-3+,9-7+ |
Clé InChI |
IGOIDGWJMMAZDD-WJDMQLPWSA-N |
SMILES isomérique |
C1=C(OC=C(C1=O)C(=O)N)/C=C/C=C/CCCCCCC(=O)O |
SMILES canonique |
C1=C(OC=C(C1=O)C(=O)N)C=CC=CCCCCCCC(=O)O |
Synonymes |
microsphaerone B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




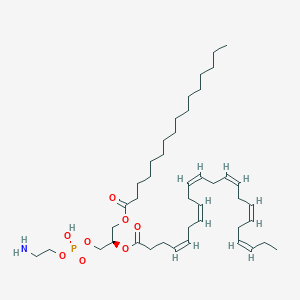
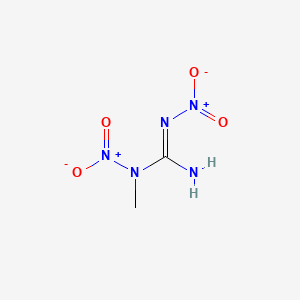

![methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B1243439.png)
![3-[(E)-1-(4-bromophenyl)ethylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1243440.png)
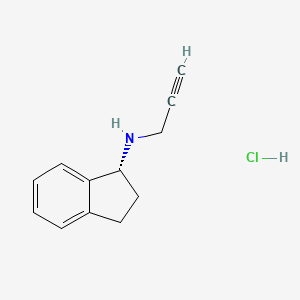


![2-[1-(Aminomethyl)-3,4-dimethylcyclopentyl]acetic acid](/img/structure/B1243448.png)
![6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole](/img/structure/B1243449.png)


